
tert-butyl (S)-(3-amino-4-(benzylamino)-4-oxobutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (S)-(3-amino-4-(benzylamino)-4-oxobutyl)carbamate is a compound that features a tert-butyl carbamate protecting group. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of both amino and carbamate functional groups allows for diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-(3-amino-4-(benzylamino)-4-oxobutyl)carbamate typically involves the protection of an amino group using a tert-butyl carbamate group. One common method involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the protected amino acid .
Industrial Production Methods
Industrial production of tert-butyl carbamates often employs similar methods but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (S)-(3-amino-4-(benzylamino)-4-oxobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino groups under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitroso or nitro compounds, while reduction of the carbonyl group can produce alcohols or amines .
Applications De Recherche Scientifique
tert-Butyl (S)-(3-amino-4-(benzylamino)-4-oxobutyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-butyl (S)-(3-amino-4-(benzylamino)-4-oxobutyl)carbamate involves its ability to act as a protecting group for amino acids and peptides. The tert-butyl carbamate group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis, where selective deprotection is crucial for the formation of specific peptide bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protecting group properties.
tert-Butyl (4-bromobenzyl)carbamate: Another derivative with a bromine substituent that can be used in cross-coupling reactions.
tert-Butyl carbanilate: A related compound with a phenyl group instead of a benzyl group .
Uniqueness
tert-Butyl (S)-(3-amino-4-(benzylamino)-4-oxobutyl)carbamate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and biological activity. The presence of both amino and carbamate groups makes it a versatile building block in organic synthesis and a valuable tool in medicinal chemistry .
Propriétés
Formule moléculaire |
C16H25N3O3 |
|---|---|
Poids moléculaire |
307.39 g/mol |
Nom IUPAC |
tert-butyl N-[(3S)-3-amino-4-(benzylamino)-4-oxobutyl]carbamate |
InChI |
InChI=1S/C16H25N3O3/c1-16(2,3)22-15(21)18-10-9-13(17)14(20)19-11-12-7-5-4-6-8-12/h4-8,13H,9-11,17H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1 |
Clé InChI |
PAXTYUSWOAVZKH-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)NCC1=CC=CC=C1)N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC(C(=O)NCC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-Dimethyl-1-nitro-7h-benzo[7]annulen-7-one](/img/structure/B14744615.png)

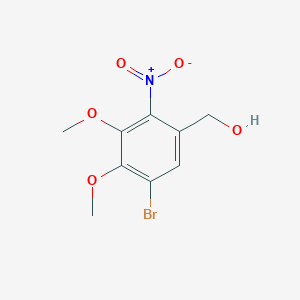
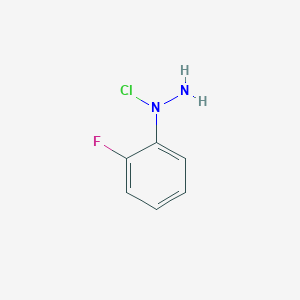
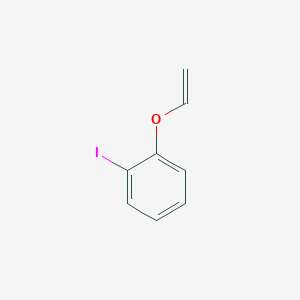
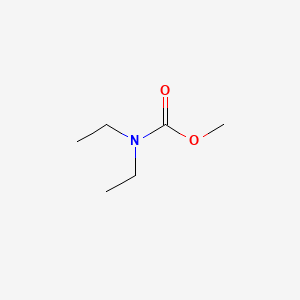
![Bicyclo[2.2.1]heptane-2,3-dicarbonitrile](/img/structure/B14744645.png)
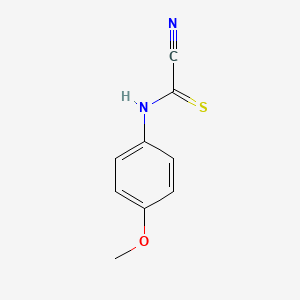
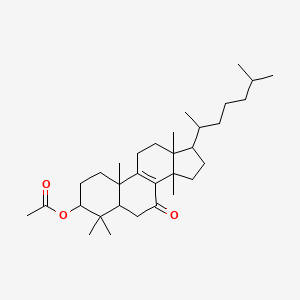
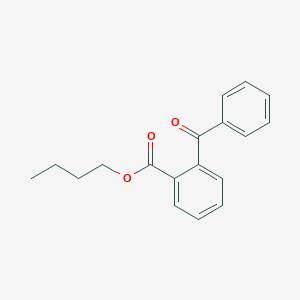
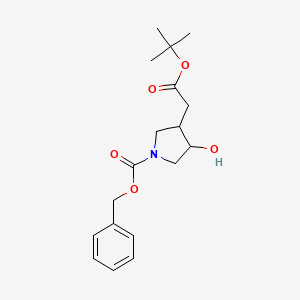
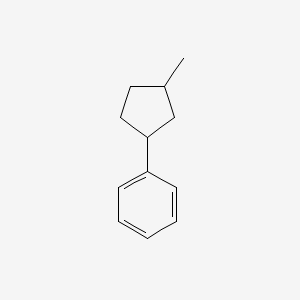
phosphanium bromide](/img/structure/B14744685.png)

